molecular formula C21H17N5O2S B289916 1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

Cat. No.: B289916
M. Wt: 403.5 g/mol
InChI Key: CMSHHFWBBVAPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone

InChI

InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-24-12(3)25-26(20)9-22-18/h5-9H,1-4H3

InChI Key

CMSHHFWBBVAPSL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.